N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide
Description
N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide (CAS: 773793-51-4, denoted as SY280756 in commercial databases) is a synthetic small molecule characterized by a hybrid structure combining indole and triazine pharmacophores linked via a thioacetamide bridge . The indole moiety is linked to an ethyl chain, while the 4,6-diamino-1,3,5-triazinyl group introduces a planar, electron-rich heterocyclic system.
Properties
Molecular Formula |
C15H17N7OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C15H17N7OS/c16-13-20-14(17)22-15(21-13)24-8-12(23)18-6-5-9-7-19-11-4-2-1-3-10(9)11/h1-4,7,19H,5-6,8H2,(H,18,23)(H4,16,17,20,21,22) |
InChI Key |
ZEYYHYAHTUNQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NC(=NC(=N3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Linker: The indole is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with ammonia or amines under controlled conditions.
Thioacetamide Bridge Formation: The final step involves the reaction of the indole-ethyl intermediate with the triazine derivative in the presence of a thiolating agent such as thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The triazine ring can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has shown that compounds containing triazine moieties exhibit significant anticancer properties. N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide has demonstrated effectiveness against various cancer cell lines. For instance, studies utilizing the Sulforhodamine B (SRB) assay have indicated that this compound can inhibit the proliferation of cancer cells by interfering with cellular processes essential for growth and survival .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis. The presence of the indole group is particularly noteworthy as indoles are known to influence multiple biological pathways, including those involved in cancer progression and metastasis .
Biochemical Applications
Targeting Macrophage Migration Inhibitory Factor (MIF):
The compound is also being investigated for its role in targeting macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine implicated in various diseases such as cancer and autoimmune disorders. By binding to MIF, this compound may help modulate inflammatory responses and provide therapeutic benefits in conditions characterized by excessive inflammation .
Materials Science
Corrosion Inhibition:
Recent studies have explored the use of triazine derivatives as corrosion inhibitors in metal protection applications. The compound has shown promising results in enhancing the corrosion resistance of mild steel in acidic environments. The effectiveness of this compound as a corrosion inhibitor can be attributed to its ability to adsorb onto metal surfaces and form protective films .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-((4,6-diamino-1,3,5-triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Heterocyclic Systems
- Triazine Derivatives: The 4,6-diamino-1,3,5-triazinyl group in the target compound is structurally analogous to derivatives such as 2-((4,6-diamino-1,3,5-triazin-2-yl)thio)ethane-1-sulfonic acid (). However, the latter replaces the indole-ethylacetamide chain with a sulfonic acid group, enhancing hydrophilicity but reducing membrane permeability . Key Difference: The target compound’s indole moiety may improve binding to hydrophobic pockets in biological targets compared to sulfonic acid derivatives.
- Quinazolinone-Based Thioacetamides: Compounds like 2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 6) feature a quinazolinone core instead of triazine. Quinazolinones are known for kinase inhibition (e.g., EGFR), whereas triazines are associated with DNA intercalation or antifolate activity . Activity Implications: The triazine group in the target compound may confer distinct mechanistic pathways compared to quinazolinone derivatives.
Indole-Containing Analogs
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide (, Compound 7):
This analog substitutes the indole group with a 4-chlorophenyl ring. The absence of the indole’s π-π stacking capability may reduce interactions with aromatic residues in targets like serotonin receptors or tubulin .- 907972-54-7 (): A structurally complex analog featuring a 5-chloroindole group and a triazolylthio moiety.
Physicochemical Data
Antitumor Potential
- Target Compound: No direct activity data is available, but its triazine-indole hybrid structure suggests dual mechanisms: (1) DNA interaction via triazine and (2) tubulin inhibition via indole (similar to vinca alkaloids) .
- Comparisons: Quinazolinone Derivatives (): Exhibit IC₅₀ values of 2–10 µM against MCF-7 and HCT-116 cell lines, attributed to kinase inhibition . Compound 4a (): High yield but untested for bioactivity; the pyrimidine-thio group may favor antimetabolite effects .
Enzymatic Targets
- Triazine-Containing Compounds: Often inhibit dihydrofolate reductase (DHFR) or thymidylate synthase. The 4,6-diamino substitution in the target compound mimics folate’s pteridine ring, suggesting DHFR affinity .
- Indole Derivatives : Frequently target 5-HT receptors or microtubules. The ethyl spacer in the target compound may optimize binding geometry compared to bulkier analogs .
Biological Activity
N-[2-(3-Indolyl)ethyl]-2-[(4,6-diamino-1,3,5-triazin-2-yl)thio]acetamide, also known as KUB89374, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique structure combining an indole moiety and a triazine derivative. The chemical formula can be represented as follows:
This structure contributes to its diverse biological activities.
The biological activity of KUB89374 is primarily attributed to its interaction with various biological targets. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The triazine moiety may inhibit enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : The indole part can interact with cellular pathways that regulate apoptosis.
- Antiviral Properties : There is evidence suggesting that this compound may exhibit antiviral activity against certain viruses.
Biological Activity Overview
Case Studies and Research Findings
- Antiviral Activity
- Cytotoxicity in Cancer Cells
- Enzyme Interaction Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
